MAO-B Affinity: Sub-Nanomolar Ki Distinguishes 5-Chloro-2-methoxy-3-methylbenzamide from Unsubstituted Benzamides
5-Chloro-2-methoxy-3-methylbenzamide exhibits competitive inhibition of human microsomal MAO-B with a Ki of 0.790 nM [1]. In contrast, simple 3-substituted benzamides such as 3-aminobenzamide and 3-methoxybenzamide show no appreciable MAO-B inhibition and instead inhibit poly(ADP-ribose) synthetase with Ki values < 2 μM [2], representing an approximately 2,500-fold lower potency against a completely different target class. This differential target engagement demonstrates that the 5-chloro-2-methoxy-3-methyl substitution pattern confers MAO-B inhibitory activity not present in simpler benzamide analogs.
| Evidence Dimension | MAO-B inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.790 nM |
| Comparator Or Baseline | 3-aminobenzamide / 3-methoxybenzamide: no MAO-B inhibition; Ki < 2 μM for poly(ADP-ribose) synthetase |
| Quantified Difference | >2,500-fold difference in potency; distinct target class |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected insect BTI-TN-5B1-4 cells |
Why This Matters
This sub-nanomolar MAO-B affinity provides procurement justification for research programs developing selective MAO-B inhibitors for neurodegenerative disorders, where this compound can serve as a potent comparator or scaffold starting point distinct from classical benzamide pharmacophores.
- [1] BindingDB BDBM50453019 (CHEMBL4206812). Ki = 0.790 nM for human MAO-B inhibition. View Source
- [2] Novel inhibitors of poly(ADP-ribose) synthetase. European PMC. View Source
